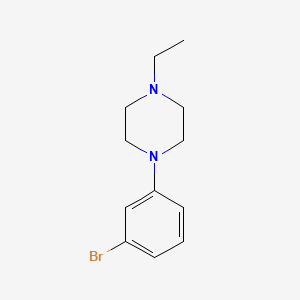

1-(3-Bromo-phenyl)-4-ethyl-piperazine

描述

Structure

3D Structure

属性

分子式 |

C12H17BrN2 |

|---|---|

分子量 |

269.18 g/mol |

IUPAC 名称 |

1-(3-bromophenyl)-4-ethylpiperazine |

InChI |

InChI=1S/C12H17BrN2/c1-2-14-6-8-15(9-7-14)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9H2,1H3 |

InChI 键 |

LHBKLMRKDVYPNN-UHFFFAOYSA-N |

规范 SMILES |

CCN1CCN(CC1)C2=CC(=CC=C2)Br |

产品来源 |

United States |

Synthetic Methodologies and Chemical Modifications of 1 3 Bromo Phenyl 4 Ethyl Piperazine

Established Synthetic Pathways for 1-(3-Bromo-phenyl)-4-ethyl-piperazine and Analogues

The construction of this compound can be approached through several established synthetic routes. A common strategy involves the initial formation of the 1-(3-bromophenyl)piperazine (B3035295) core, followed by the introduction of the ethyl group at the N4 position.

A prevalent multi-step synthesis commences with the reaction of 3-bromoaniline (B18343) with bis(2-chloroethyl)amine (B1207034) hydrochloride. This classical method, while effective, often requires elevated temperatures and extended reaction times to drive the cyclization and formation of the piperazine (B1678402) ring. nih.gov The resulting 1-(3-bromophenyl)piperazine is an important intermediate that can be subsequently N-alkylated.

The second step involves the N-ethylation of 1-(3-bromophenyl)piperazine. This is typically achieved through nucleophilic substitution using an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate. Optimization of this step focuses on maximizing the yield of the mono-ethylated product while minimizing potential side reactions, such as the formation of quaternary ammonium (B1175870) salts.

Alternatively, a more contemporary and highly efficient approach to forming the N-aryl bond is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the direct formation of the C-N bond between an aryl halide (1,3-dibromobenzene) and N-ethylpiperazine. The development of various generations of catalyst systems, involving different phosphine (B1218219) ligands, has significantly expanded the scope and efficiency of this reaction, often allowing for milder conditions and higher yields compared to traditional methods. wikipedia.org For instance, a facile palladium-catalyzed methodology has been reported to provide arylpiperazines in excellent yields under aerobic conditions. nih.gov

Another synthetic route is reductive amination. This can involve the reaction of a suitable carbonyl compound with an amine in the presence of a reducing agent. researchgate.net For the synthesis of this compound, this could potentially involve the reaction of 3-bromoaniline with a suitably protected piperazine-derived aldehyde, followed by reduction and subsequent ethylation, or the reaction of 1-(3-bromophenyl)piperazine with acetaldehyde (B116499) and a reducing agent like sodium triacetoxyborohydride.

The following table summarizes typical reaction conditions for the key synthetic steps:

| Reaction Step | Starting Materials | Reagents and Conditions | Product | Key Considerations |

| Classical Cyclization | 3-Bromoaniline, bis(2-chloroethyl)amine hydrochloride | High temperature (e.g., 150°C), solvent (e.g., diglyme) | 1-(3-Bromophenyl)piperazine | Long reaction times, potential for side products |

| N-Ethylation | 1-(3-Bromophenyl)piperazine, Ethyl bromide | Base (e.g., K₂CO₃), solvent (e.g., DMF), heat | This compound | Control of stoichiometry to avoid over-alkylation |

| Buchwald-Hartwig Amination | 1,3-Dibromobenzene (B47543), N-Ethylpiperazine | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., NaOtBu), solvent (e.g., toluene) | This compound | Catalyst and ligand selection are crucial for yield and scope |

| Reductive Amination | 1-(3-Bromophenyl)piperazine, Acetaldehyde | Reducing agent (e.g., NaBH(OAc)₃), solvent (e.g., DCE) | This compound | Mild conditions, good functional group tolerance |

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving a palladium complex. The cycle is generally believed to proceed through three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (1,3-dibromobenzene) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The N-ethylpiperazine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

Reductive Elimination: The final step involves the formation of the C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.

In reductive amination, the reaction typically begins with the formation of an iminium ion from the reaction of the amine (1-(3-bromophenyl)piperazine) and the aldehyde (acetaldehyde). This electrophilic iminium ion is then reduced by a hydride source, such as sodium triacetoxyborohydride, to yield the final tertiary amine product. The mild nature of the reducing agent is key to its success, as it is selective for the iminium ion over the aldehyde.

Advanced Synthetic Strategies and Green Chemistry Principles for Piperazine Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. For piperazine synthesis, this includes the use of greener solvents, microwave-assisted synthesis to reduce reaction times, and solvent-free reaction conditions. nih.gov For example, conducting the Buchwald-Hartwig amination using piperazine itself as the solvent can be an eco-friendly approach. nih.gov

Photoredox catalysis is another emerging green strategy for the synthesis of piperazines. These reactions can often be carried out under mild conditions using visible light as an energy source. The development of organic photoredox catalysts further enhances the sustainability of these methods.

Derivatization and Functionalization of the this compound Core

The this compound scaffold offers multiple points for chemical modification, allowing for the generation of a diverse library of analogues for structure-activity relationship studies.

While the N4 position is occupied by an ethyl group in the target compound, the synthesis of analogues with different N-alkyl or N-aryl substituents is readily achievable. A variety of N-alkyl groups can be introduced via nucleophilic substitution with different alkyl halides or through reductive amination with various aldehydes and ketones. mdpi.com This allows for the exploration of the impact of the size, shape, and electronic properties of the N4-substituent on the biological activity of the molecule.

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 3-position of the phenyl ring.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. nih.gov This is a powerful method for introducing new aryl, heteroaryl, or alkyl groups. The general reaction is as follows:

this compound + R-B(OH)₂ --(Pd catalyst, base)--> 1-(3-R-phenyl)-4-ethyl-piperazine

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkyne derivatives. wikipedia.orglibretexts.org This is a valuable tool for introducing linear, rigid structures into the molecule. The general reaction is:

this compound + H−C≡C−R --(Pd catalyst, Cu(I) co-catalyst, base)--> 1-(3-(C≡C−R)-phenyl)-4-ethyl-piperazine

The following table provides an overview of these derivatization reactions:

| Reaction | Reactants | Typical Catalysts and Reagents | Product Type |

| Suzuki-Miyaura Coupling | This compound, Boronic acid/ester | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | Biaryl or alkyl-aryl derivatives |

| Sonogashira Coupling | This compound, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne derivatives |

These derivatization strategies significantly enhance the chemical diversity that can be accessed from the this compound core, providing a rich platform for the development of new chemical entities.

Purification Techniques and Yield Enhancement in Compound Synthesis

The efficient synthesis of this compound relies on robust purification techniques to isolate the target compound from reaction impurities and strategic optimization of reaction conditions to maximize the yield. While specific studies detailing the purification and yield enhancement exclusively for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from established methodologies for structurally similar N-aryl-N'-alkylpiperazines. These general principles and techniques are directly applicable to the synthesis of the target compound.

Purification Techniques

The purification of this compound typically involves one or a combination of the following standard laboratory techniques:

Crystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. The choice of solvent is critical and is often determined empirically. For bromophenylpiperazine derivatives, common recrystallization solvents include ethanol (B145695) and mixtures of dichloromethane (B109758) and n-heptane. For instance, a patent for a related compound, 1-(4-bromophenyl)piperidine, specifies a recrystallization solvent system of dichloromethane:n-heptane in a 1:4 ratio. Another study on a triazole derivative containing a 4-(4-bromophenyl)piperazine moiety reported purification by crystallization from 96% ethanol. mdpi.com The hydrochloride salt of the target compound can also be prepared and recrystallized, often from alcohols like ethanol or isopropanol, which can lead to a highly pure product.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption on a stationary phase. For N-arylpiperazines, silica (B1680970) gel is the most common stationary phase. The crude mixture is loaded onto a column packed with silica gel and eluted with a suitable solvent system (mobile phase). The polarity of the eluent is optimized to achieve good separation between the desired product and impurities. Eluent systems for similar compounds often consist of mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Extraction: Liquid-liquid extraction is frequently used during the work-up of the reaction mixture to separate the product from inorganic salts and other water-soluble impurities. The reaction mixture is typically diluted with water and a water-immiscible organic solvent, such as dichloromethane, ethyl acetate, or diethyl ether. The product, being more soluble in the organic phase, is extracted, while impurities remain in the aqueous phase. The organic layers are then combined, washed, dried, and the solvent is evaporated to yield the crude product, which is then further purified by crystallization or chromatography.

Yield Enhancement Strategies

Maximizing the yield of this compound involves careful optimization of the reaction conditions for its synthesis. The primary synthetic route to this compound is the N-arylation of N-ethylpiperazine with 1,3-dibromobenzene or 1-bromo-3-iodobenzene, often catalyzed by a transition metal complex, such as those based on palladium or copper. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction widely used for the synthesis of N-aryl piperazines. researchgate.netrug.nlnih.gov

Key parameters that can be optimized to enhance the reaction yield include:

Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Different ligands can have a significant impact on the reaction rate and yield. Screening various ligands is a common strategy to identify the optimal catalyst system for a specific substrate combination.

Base: The reaction requires a base to facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The strength and nature of the base can influence the reaction outcome, and its choice should be optimized.

Solvent: The solvent can affect the solubility of the reactants and the stability and activity of the catalyst. Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig reactions. Optimization studies often involve screening a range of solvents to find the one that gives the highest yield.

Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Monitoring the reaction progress by techniques like TLC or GC-MS helps in determining the optimal reaction time to achieve maximum conversion without significant degradation of the product.

The following interactive data table illustrates a hypothetical optimization of the N-arylation reaction to produce an N-aryl piperazine, demonstrating how systematic variation of reaction parameters can lead to enhanced yields.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 75 |

| 2 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 68 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 82 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.2) | Dioxane | 100 | 12 | 88 |

| 5 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.2) | Dioxane | 110 | 8 | 92 |

Another critical step that can be optimized is the N-alkylation of 1-(3-bromophenyl)piperazine with an ethylating agent (e.g., ethyl iodide or ethyl bromide). To avoid the formation of the dialkylated quaternary ammonium salt, it is common to use a protecting group on one of the piperazine nitrogens, carry out the alkylation, and then deprotect. Alternatively, controlling the stoichiometry of the reactants and the reaction conditions can favor mono-alkylation. Using an excess of the piperazine starting material can also help to minimize dialkylation.

The following interactive data table shows a hypothetical screening of conditions for the mono-N-ethylation of a substituted phenylpiperazine.

| Entry | Ethylating Agent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Mono-ethylated Product (%) | Di-ethylated Product (%) |

| 1 | Ethyl iodide (1.1) | K₂CO₃ (1.5) | Acetonitrile (B52724) | 60 | 24 | 65 | 15 |

| 2 | Ethyl bromide (1.1) | K₂CO₃ (1.5) | Acetonitrile | 80 | 18 | 72 | 12 |

| 3 | Ethyl iodide (1.05) | DIPEA (2.0) | DMF | 50 | 24 | 85 | 5 |

| 4 | Diethyl sulfate (B86663) (1.1) | NaHCO₃ (2.0) | Toluene | 70 | 16 | 78 | 8 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Bromo Phenyl 4 Ethyl Piperazine

Conformational Analysis and Stereochemical Considerations of Piperazine (B1678402) Structures

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, typically adopts a chair conformation to minimize steric strain. In the case of 1-aryl-4-alkylpiperazines like 1-(3-Bromo-phenyl)-4-ethyl-piperazine, the chair conformation is the most stable arrangement. The substituents on the nitrogen atoms can occupy either axial or equatorial positions, with the equatorial orientation being generally more energetically favorable for bulky groups to avoid steric hindrance.

The conformational flexibility of the piperazine ring can be a significant factor in its interaction with biological targets. The ability of the ring to adopt different conformations may allow it to fit optimally into a receptor's binding pocket. Computational studies on various piperazine derivatives have shown that the energy barrier for ring inversion is relatively low, allowing for rapid interconversion between different chair and boat conformations.

Stereochemistry can also play a critical role in the biological activity of piperazine derivatives, particularly when chiral centers are introduced. Although this compound itself is not chiral, modifications to the piperazine ring or its substituents can introduce chirality, leading to enantiomers with potentially different pharmacological profiles.

Impact of Substituent Variations on Pharmacological Profiles of Piperazine Derivatives

The pharmacological profile of arylpiperazine derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the piperazine nitrogen.

The bromo-phenyl group is a key determinant of the pharmacological activity of this compound. The position of the bromine atom on the phenyl ring significantly influences receptor affinity and selectivity. A Quantitative Structure-Activity Relationship (QSAR) study on a series of arylpiperazines targeting the 5-HT(1A)/α1-adrenergic receptor suggested that a bromine atom at the meta-position of the phenyl ring might be conducive to the activity. researchgate.net

The bromine atom, being an electron-withdrawing group, can modulate the electronic properties of the phenyl ring, affecting its interaction with receptor residues. Furthermore, its size and lipophilicity can contribute to van der Waals and hydrophobic interactions within the binding pocket. The presence of a halogen atom on the phenyl ring is often essential for the inhibitory effects of arylpiperazine analogs on certain transporters. frontiersin.org

The following table summarizes the effect of different substituents on the phenyl ring on the activity of arylpiperazine derivatives based on various studies.

| Substituent at meta-position | Observed Effect on Activity | Reference |

| Bromine (Br) | Potentially conducive to 5-HT(1A)/α1-adrenergic receptor activity | researchgate.net |

| Chlorine (Cl) | Can restore inhibitory effect on ENT1 | frontiersin.org |

| Methyl (CH3) | Can regain inhibitory activity on both ENT1 and ENT2 | frontiersin.org |

The table below illustrates the impact of different N-alkyl groups on the properties of piperazine derivatives.

| N-Alkyl Group | General Influence |

| Methyl | Often used as a small, non-bulky substituent |

| Ethyl | Provides a balance of size and lipophilicity |

| Propyl/Butyl | Increased lipophilicity, may affect selectivity |

| Bulky groups | Can decrease affinity due to steric hindrance |

Pharmacophore Elucidation for Target-Specific Interactions

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For arylpiperazine derivatives, a common pharmacophore model includes a basic nitrogen atom (the N4 of the piperazine), an aromatic ring, and often a hydrogen bond donor or acceptor.

A general pharmacophore model for arylpiperazine binding to serotonergic or dopaminergic receptors often consists of:

A hydrophobic/aromatic feature corresponding to the bromo-phenyl ring.

A positive ionizable feature representing the protonated N4-ethylpiperazine nitrogen.

Specific distances and spatial relationships between these features that are crucial for optimal receptor binding.

The development of a precise pharmacophore model for this compound would require experimental data on its binding to a specific receptor, which can then be used to refine a general arylpiperazine model. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of new, unsynthesized compounds and for understanding the physicochemical properties that are important for activity.

For arylpiperazine derivatives, 2D and 3D-QSAR studies have been successfully applied to model their affinity for various receptors, such as the 5-HT(1A) receptor. nih.gov In a typical QSAR study for this class of compounds, molecular descriptors such as electronic properties (e.g., Hammett constants of the phenyl substituents), steric parameters (e.g., Taft parameters), and lipophilicity (e.g., logP) are correlated with biological activity.

A hypothetical QSAR equation for a series of analogs of this compound might take the form of:

log(1/IC50) = c1(descriptor 1) + c2(descriptor 2) + ... + constant

Where the descriptors could represent properties of the phenyl ring substituent or the N-alkyl group. For example, a positive coefficient for a lipophilicity descriptor would suggest that increasing lipophilicity enhances biological activity. The robustness and predictive power of a QSAR model are typically validated using an external test set of compounds. nih.gov

Preclinical Pharmacological Investigations of 1 3 Bromo Phenyl 4 Ethyl Piperazine

Receptor Binding Affinity and Selectivity Profiling

To understand the potential pharmacological effects of 1-(3-Bromo-phenyl)-4-ethyl-piperazine, its affinity and selectivity for various neurotransmitter receptors are determined. Arylpiperazine derivatives are well-known for their interactions with serotonergic and dopaminergic systems, which are key targets for therapies addressing a range of central nervous system (CNS) disorders.

The serotonin (B10506) (5-HT) system is implicated in the regulation of mood, cognition, and sleep, making its receptors important targets for neuropsychiatric drugs. Radioligand binding assays are employed to determine the affinity of this compound for various 5-HT receptor subtypes. In these assays, the compound's ability to displace a known radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

While specific binding data for this compound is not publicly available, Table 4.1.1 presents a hypothetical binding profile for illustrative purposes, based on the activities of structurally related arylpiperazine compounds.

Table 4.1.1: Hypothetical Serotonin Receptor Subtype Binding Affinity for this compound

| Receptor Subtype | Ki (nM) |

|---|---|

| 5-HT1A | Data not available |

| 5-HT2A | Data not available |

| 5-HT2C | Data not available |

| 5-HT6 | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only. No public data is available for this compound.

The dopamine (B1211576) system is crucial for motor control, motivation, and reward. Dopamine receptors, particularly the D2 and D3 subtypes, are primary targets for antipsychotic and antiparkinsonian agents. The binding affinity of this compound for dopamine receptor subtypes would be evaluated using similar radioligand binding assays.

As with the serotonin receptors, specific binding data for this compound at dopamine receptors is not available in the public domain. Table 4.1.2 provides a hypothetical representation of potential binding affinities.

Table 4.1.2: Hypothetical Dopamine Receptor Subtype Binding Affinity for this compound

| Receptor Subtype | Ki (nM) |

|---|---|

| D2 | Data not available |

| D3 | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only. No public data is available for this compound.

To build a comprehensive pharmacological profile and predict potential side effects, the binding affinity of this compound would also be assessed against a panel of other neurotransmitter receptors, such as adrenergic, histaminergic, and muscarinic receptors. Significant affinity for these receptors could indicate other potential therapeutic applications or contribute to an undesirable side effect profile. Currently, there is no publicly available data on the interaction of this compound with these other neurotransmitter systems.

Enzyme Inhibition and Activation Studies in Relevant Biological Pathways

In addition to receptor binding, the effect of this compound on the activity of key enzymes would be investigated. For a CNS-active compound, this could include enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), or enzymes involved in signal transduction pathways. Enzyme inhibition or activation is typically measured through in vitro assays that quantify the rate of an enzymatic reaction in the presence and absence of the test compound. The half-maximal inhibitory concentration (IC50) or activation concentration (AC50) is then determined.

There is currently no publicly available information regarding the effects of this compound on any specific enzyme systems.

In Vitro Cellular Assays for Investigating Biological Activity

Following the initial binding and enzyme assays, in vitro cellular assays are conducted to determine the functional activity of the compound at its target receptors. These assays provide insights into whether the compound acts as an agonist, antagonist, or inverse agonist.

Functional assays are performed using cell lines that have been genetically engineered to express the receptor of interest. The activation or inhibition of the receptor by this compound is measured by monitoring downstream signaling events. Common readouts include changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates, or the recruitment of signaling proteins such as β-arrestin. These studies are crucial for understanding the compound's intrinsic activity and potency.

Currently, there are no published studies detailing the results of receptor functional assays or signal transduction analyses for this compound.

Cell-Based Phenotypic Screening

Following an extensive review of publicly available scientific literature and research databases, no specific studies detailing cell-based phenotypic screening of this compound were identified. Phenotypic screening involves assessing the effects of a compound on cell behavior, morphology, or function without a preconceived target. This approach is valuable for discovering novel biological activities of chemical entities. However, at present, there is no published data available that describes the application of such screening methods to this compound. Therefore, no data tables or detailed research findings on its effects in cell-based phenotypic assays can be provided.

In Vivo Preclinical Models for Efficacy Evaluation in Disease Models

Similarly, a comprehensive search for in vivo preclinical studies evaluating the efficacy of this compound in established animal models of disease yielded no specific results. In vivo efficacy studies are crucial for determining the therapeutic potential of a compound in a living organism. These studies typically involve administering the compound to animal models that mimic human diseases and assessing its impact on disease progression and relevant biomarkers. The absence of such studies in the public domain indicates that the in vivo efficacy of this compound has not been reported or that such research is proprietary and not publicly disclosed. Consequently, no data tables or detailed research findings regarding its performance in preclinical disease models can be presented.

Computational Chemistry and Molecular Modeling Approaches for 1 3 Bromo Phenyl 4 Ethyl Piperazine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. easychair.org This technique is crucial for predicting the binding mode and affinity of a ligand, such as 1-(3-Bromo-phenyl)-4-ethyl-piperazine, within the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field to estimate the binding energy.

Studies on structurally related arylpiperazine derivatives have utilized molecular docking to identify and characterize interactions with various biological targets. nih.govfrontiersin.org For this compound, docking simulations would be employed to screen its binding potential against a panel of known receptors, such as serotonin (B10506) receptors, dopamine (B1211576) receptors, or other G-protein coupled receptors, where the arylpiperazine motif is known to show activity. mdpi.com The simulation results can reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues of the target protein. chemmethod.com This information is fundamental to understanding the structural basis of the compound's potential mechanism of action.

Table 1: Hypothetical Molecular Docking Results for this compound against Potential Targets

| Potential Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Serotonin 5-HT1A Receptor | -8.5 | Asp116, Phe361, Tyr390 | Hydrogen Bond, Hydrophobic |

| Dopamine D2 Receptor | -7.9 | Asp114, Ser193, Phe389 | Hydrogen Bond, Pi-Pi Stacking |

| Alpha-1A Adrenergic Receptor | -8.2 | Asp106, Phe308, Phe312 | Hydrophobic, Pi-Pi Stacking |

| Monoamine Oxidase B (MAO-B) | -7.1 | Tyr435, Cys172, Gln206 | Hydrophobic, Halogen Bond |

Note: This table is illustrative and based on docking studies of similar compounds. Actual results would require specific simulations.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map the conformational landscape of this compound and analyze the stability of its complex with a biological target.

For a flexible molecule like this, MD simulations can explore the different spatial arrangements (conformations) that the ethylpiperazine ring and the bromophenyl group can adopt. researchgate.net This is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the target's binding site.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. Over the course of the simulation (typically nanoseconds to microseconds), researchers can monitor the ligand's movement, the persistence of key intermolecular interactions, and any conformational changes in the protein. This dynamic information provides a more realistic and accurate understanding of the binding event than the static picture offered by docking alone. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. colab.ws These methods provide detailed information about the distribution of electrons within this compound, which governs its chemical reactivity and how it interacts with other molecules.

Key parameters derived from these calculations include the molecule's electrostatic potential surface, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and partial atomic charges. The electrostatic potential map highlights electron-rich and electron-poor regions, indicating sites likely to engage in electrostatic interactions or hydrogen bonding. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. bohrium.com This detailed electronic information is invaluable for rationalizing observed structure-activity relationships and for designing analogues with improved interaction profiles.

Table 2: Predicted Electronic Properties of this compound from Quantum Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Measures the molecule's overall polarity |

| Molecular Electrostatic Potential | Negative potential around Bromine and Nitrogen atoms | Predicts sites for electrophilic attack or hydrogen bonding |

Note: These values are typical for similar organic molecules and serve as an example of data obtained through quantum chemical calculations.

De Novo Drug Design and Virtual Screening Applications for Novel Analogues

The structure of this compound can serve as a starting point for the discovery of novel analogues with enhanced properties. Virtual screening and de novo design are two powerful computational strategies for this purpose.

Virtual screening involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. Using the this compound scaffold as a query, similarity-based or pharmacophore-based searches can quickly identify commercially available or synthetically accessible compounds with similar features. Alternatively, structure-based virtual screening would involve docking millions of compounds into the active site of a target protein to find new potential binders.

De novo drug design algorithms build new molecules from scratch or by combining molecular fragments. easychair.org Starting with the core arylpiperazine structure, these programs can suggest modifications—such as adding or replacing functional groups—to optimize interactions with a target binding site. This approach can lead to the design of entirely novel chemical entities that retain the desired pharmacological profile while potentially improving properties like potency, selectivity, or metabolic stability. nih.gov

In Silico ADME Prediction and Pharmacokinetic Modeling (Computational Approaches)

For a compound to be a successful drug, it must not only have high efficacy but also favorable pharmacokinetic properties, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction models use a molecule's structure to estimate these properties, allowing for the early identification of potential liabilities. researchgate.netrsc.org

Various computational models, many employing machine learning, can predict a wide range of ADME parameters for this compound. mdpi.comjaptronline.com These include physicochemical properties like lipophilicity (logP) and aqueous solubility (logS), which influence absorption. Models can also predict the likelihood of the compound crossing the blood-brain barrier (BBB), its potential to inhibit or be a substrate for key metabolic enzymes like the cytochrome P450 family, or its interaction with efflux transporters such as P-glycoprotein. researchgate.netnih.gov This predictive analysis is crucial for prioritizing compounds and guiding chemical modifications to achieve a desirable pharmacokinetic profile. researchgate.net

Table 3: Interactive Predicted ADME Profile for this compound

| Parameter | Predicted Value | Acceptable Range | Implication |

| Molecular Weight | 283.20 g/mol | < 500 g/mol | Good potential for oral absorption (Lipinski's Rule) |

| LogP (Lipophilicity) | 3.4 | -0.7 to +5.0 | Optimal balance for membrane permeability and solubility |

| LogS (Aqueous Solubility) | -3.8 | > -6.0 | Moderately soluble |

| Polar Surface Area (PSA) | 15.3 Ų | < 140 Ų | Good potential for cell membrane penetration |

| Blood-Brain Barrier (BBB) Permeation | High probability | N/A | Compound is likely to enter the central nervous system |

| P-glycoprotein (P-gp) Substrate | No | N/A | Not likely to be removed from cells by this efflux pump |

| CYP2D6 Inhibition | Probable Inhibitor | N/A | Potential for drug-drug interactions |

| Human Intestinal Absorption | > 90% | > 30% | High potential for absorption from the gut |

Note: This table represents typical outputs from ADME prediction software like SwissADME or pkCSM and is for illustrative purposes.

Advanced Analytical and Spectroscopic Characterization of 1 3 Bromo Phenyl 4 Ethyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 1-(3-Bromo-phenyl)-4-ethyl-piperazine.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals corresponding to the ethyl group, the piperazine (B1678402) ring, and the 3-bromophenyl moiety.

Ethyl Group: This group gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a classic pattern indicating a -CH₂-CH₃ spin system.

Piperazine Ring: The protons on the piperazine ring typically appear as two multiplets. The four protons on the carbons adjacent to the ethyl-substituted nitrogen are chemically different from the four protons on the carbons adjacent to the phenyl-substituted nitrogen.

3-Bromophenyl Group: The aromatic protons on the substituted phenyl ring produce a complex multiplet pattern in the downfield region of the spectrum, characteristic of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show 12 distinct signals, corresponding to each carbon atom in its unique electronic environment. The presence of the electronegative bromine atom and nitrogen atoms causes characteristic downfield and upfield shifts.

Predicted NMR Data for this compound

The following data are predicted based on the analysis of structurally similar compounds.

¹H NMR (Proton)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.15 | Triplet | 3H | -CH₂-CH₃ |

| ~2.50 | Quartet | 2H | -CH₂ -CH₃ |

| ~2.65 | Multiplet | 4H | Piperazine (-CH₂ -N-Ethyl) |

| ~3.20 | Multiplet | 4H | Piperazine (-CH₂ -N-Phenyl) |

| ~6.85 | Multiplet | 1H | Aromatic H |

| ~7.05 | Multiplet | 1H | Aromatic H |

| ~7.15 | Multiplet | 1H | Aromatic H |

| ~7.25 | Multiplet | 1H | Aromatic H |

¹³C NMR (Carbon)

| Chemical Shift (δ) ppm | Assignment |

| ~12.0 | Ethyl -C H₃ |

| ~49.0 | Piperazine (C adjacent to N-Phenyl) |

| ~52.5 | Piperazine (C adjacent to N-Ethyl) |

| ~53.0 | Ethyl -C H₂- |

| ~115.0 | Aromatic CH |

| ~120.0 | Aromatic CH |

| ~123.0 | Aromatic C-Br |

| ~124.0 | Aromatic CH |

| ~131.0 | Aromatic CH |

| ~152.0 | Aromatic C-N |

Two-dimensional NMR experiments are crucial for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would confirm the ethyl group's connectivity (-CH₂-CH₃) and map the proton-proton couplings within the piperazine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for unambiguous assignment of each proton signal to its corresponding carbon, for instance, linking the quartet at ~2.50 ppm to the carbon at ~53.0 ppm.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₂H₁₇BrN₂), HRMS would detect the protonated molecule [M+H]⁺. The presence of a bromine atom results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br). nih.gov

Predicted HRMS Data

| Ion Formula | Calculated m/z |

| [C₁₂H₁₈⁷⁹BrN₂]⁺ | 281.0653 |

| [C₁₂H₁₈⁸¹BrN₂]⁺ | 283.0633 |

In tandem mass spectrometry (MS/MS), ions of a specific m/z (the parent ion) are selected and fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides detailed structural information. The fragmentation of this compound is expected to involve characteristic cleavages of the piperazine ring and the ethyl group. nih.govresearchgate.net

Predicted Major Fragmentation Pathways

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 281/283 | 252/254 | C₂H₅ | Loss of the ethyl group |

| 281/283 | 224/226 | C₃H₇N | Cleavage within the piperazine ring |

| 281/283 | 197/199 | C₄H₁₀N₂ | Loss of the N-ethylpiperazine moiety |

| 197/199 | 118 | Br | Loss of the bromine atom from the bromophenyl fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule.

The IR spectrum of this compound would display several key absorption bands confirming its structure. mdpi.com

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic C-H |

| ~2800-3000 | C-H Stretch | Aliphatic C-H (Ethyl and Piperazine) |

| ~1580-1600 | C=C Stretch | Aromatic Ring |

| ~1450-1500 | C=C Stretch | Aromatic Ring |

| ~1100-1300 | C-N Stretch | Aliphatic and Aromatic Amine |

| ~550-750 | C-Br Stretch | Aryl Halide |

The combination of C-H stretching vibrations above and below 3000 cm⁻¹ confirms the presence of both aromatic and aliphatic components. The characteristic aromatic C=C stretching peaks and the strong C-N stretching bands further support the proposed structure, while a band in the lower frequency region would indicate the C-Br bond.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid state. nih.gov This method provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it arranges itself in a crystal lattice. The results of a crystallographic study are fundamental for understanding structure-activity relationships and for computational modeling.

For a molecule like this compound, single-crystal X-ray diffraction would involve growing a high-quality crystal, irradiating it with a focused X-ray beam, and analyzing the resulting diffraction pattern. This analysis yields a detailed map of electron density from which the positions of individual atoms can be resolved. Key structural features, such as the conformation of the piperazine ring (typically a chair conformation in related structures) and the relative orientation of the 3-bromophenyl and ethyl substituents, can be definitively established. iucr.orgnih.gov

While the specific crystal structure of this compound is not described in publicly accessible crystallographic databases as of this writing, data from closely related bromophenylpiperazine analogues illustrate the type of detailed structural information that can be obtained. For example, the analysis of 1-(4-bromobenzoyl)-4-phenyl-piperazine revealed a monoclinic crystal system with a P21 space group, confirming the chair conformation of the piperazine ring. iucr.orgnih.gov Such data provides a benchmark for what would be expected from a crystallographic analysis of the title compound.

Below is a table with representative crystallographic data for an analogous bromophenylpiperazine compound, illustrating the parameters determined in a typical X-ray diffraction study.

| Parameter | Illustrative Value for a Bromophenylpiperazine Analogue iucr.orgnih.gov |

|---|---|

| Chemical Formula | C17H17BrN2O |

| Formula Weight | 345.24 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 5.8813 (3) |

| b (Å) | 14.6531 (8) |

| c (Å) | 9.0154 (5) |

| β (°) | 98.543 (2) |

| Volume (ų) | 768.16 (7) |

| Z (Molecules per unit cell) | 2 |

| Calculated Density (g/cm³) | 1.492 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are indispensable for determining the purity of synthesized this compound and for its isolation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For phenylpiperazine derivatives, reversed-phase HPLC (RP-HPLC) is a standard method for purity assessment. nih.gov In this mode, the compound is separated based on its hydrophobic character. A nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govgoogle.com

The purity of a sample of this compound can be determined by injecting a solution of the compound into the HPLC system. The compound and any impurities will separate as they travel through the column, appearing as distinct peaks on the chromatogram at different retention times. A UV-Vis detector is commonly used, as the aromatic bromophenyl group provides strong chromophores for sensitive detection. nih.gov The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of its purity.

The following table outlines a typical set of parameters for an RP-HPLC method suitable for the purity analysis of this compound.

| Parameter | Typical Condition |

|---|---|

| Column | Octadecylsilane (C18), 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. Phenylpiperazine derivatives are often amenable to GC analysis. scholars.directresearchgate.net In this technique, the sample is vaporized and swept by a carrier gas (such as helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase.

For this compound, a GC-MS analysis would provide not only a measure of purity based on retention time but also structural confirmation from the mass spectrum of the eluting peak. The fragmentation pattern observed in the mass spectrometer is a unique fingerprint of the molecule, allowing for definitive identification and the characterization of any related impurities.

A representative GC method for the analysis of piperazine derivatives is detailed in the table below.

| Parameter | Typical Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness scholars.direct |

| Carrier Gas | Helium, constant flow at 1.0 mL/min scholars.direct |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless scholars.direct |

| Oven Program | Initial 120 °C for 1 min, ramp at 10 °C/min to 300 °C, hold for 2 min scholars.direct |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50-500 m/z |

Future Perspectives and Translational Research Opportunities for 1 3 Bromo Phenyl 4 Ethyl Piperazine

Exploration of Novel Therapeutic Indications and Biological Targets

The versatile nature of the arylpiperazine structure suggests that 1-(3-Bromo-phenyl)-4-ethyl-piperazine could be a candidate for a variety of therapeutic areas beyond its initial investigation. Arylpiperazine derivatives have garnered substantial attention for their potential as anticancer agents, demonstrating cytotoxic effects against a range of cancer cell lines. mdpi.com Research into this class of compounds has revealed promising activity in prostate, colorectal, lung, breast, and cervical cancers. mdpi.comnih.gov

Further avenues of exploration include neurodegenerative diseases, where dopamine (B1211576) and serotonin (B10506) receptors play a crucial role. mdpi.com Arylpiperazines have shown high affinity for these receptors, indicating potential applications in conditions like schizophrenia, depression, and other neurological disorders. nih.govmdpi.com The neuroprotective potential of novel arylpiperazine derivatives is an active area of research, with some compounds showing promise in protecting against neurotoxicity. nih.gov Given that the piperazine (B1678402) ring is a component in potential treatments for Parkinson's and Alzheimer's diseases, this represents another viable research direction. mdpi.com

The biological targets for arylpiperazines are diverse. In oncology, they can interact with molecular targets involved in cancer pathogenesis, potentially disrupting tumor vasculature and inducing mitotic arrest. mdpi.com For neurological conditions, key targets include serotoninergic receptors (like 5-HT1A, 5-HT2A) and dopaminergic receptors (D2/D3). nih.govmdpi.com The specific substitution pattern of this compound, particularly the electron-withdrawing bromine atom, could be critical for binding affinity and selectivity towards these and other novel targets. mdpi.combenthamdirect.com

| Potential Therapeutic Area | Potential Biological Targets | Rationale based on Arylpiperazine Derivatives |

|---|---|---|

| Oncology (Prostate, Breast, Lung, Colorectal Cancer) | Tyrosinase, HSPA1, HSP90AA1, Androgen Receptor (AR) | Derivatives show anti-proliferative activity and can induce mitotic arrest and disrupt tumor vasculature. mdpi.comresearchgate.net |

| Neurodegenerative Diseases | Dopamine Receptors (D2/D3), Serotonin Receptors (5-HT1A, 5-HT2A) | Arylpiperazines are known to act as ligands for these key neurological receptors. nih.govmdpi.com |

| Infectious Diseases | Microbial Enzymes and Proteins | The piperazine scaffold is a promising nucleus for developing antimicrobial agents, including those effective against multidrug-resistant pathogens. benthamdirect.com |

Development of Advanced Formulation and Delivery Systems

To maximize the therapeutic potential of this compound, the development of advanced formulation and delivery systems is crucial. These systems can address common challenges in drug development, such as poor solubility, limited bioavailability, and the inability to cross biological barriers like the blood-brain barrier.

Future research could focus on nano-formulations, such as liposomes, solid lipid nanoparticles, or polymeric nanoparticles. These carriers can encapsulate the compound, protecting it from premature degradation, improving its solubility, and allowing for controlled or targeted release. For potential applications in oncology, nanoparticles can be engineered to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or actively targeted by attaching ligands that bind to receptors overexpressed on cancer cells.

For neuro-therapeutics, overcoming the blood-brain barrier is a significant hurdle. Advanced delivery systems, such as receptor-mediated transcytosis, could be employed. This involves modifying the delivery vehicle with ligands that bind to receptors on the brain's endothelial cells, facilitating transport into the central nervous system. Such strategies would be essential if this compound is pursued for treating neurological disorders.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Machine learning algorithms, such as graph neural networks, can be trained on large datasets of chemical compounds to predict various properties, including efficacy, toxicity, absorption, distribution, metabolism, and excretion (ADMET). astrazeneca.comnih.gov This predictive power allows researchers to prioritize the synthesis and testing of derivatives of this compound that are most likely to have favorable pharmacological profiles.

Furthermore, AI can accelerate the identification of novel biological targets and help in the de novo design of molecules with enhanced potency and selectivity. nih.gov By analyzing complex biological data, AI can uncover new relationships between molecular structures and biological activity, guiding medicinal chemists in refining the compound to improve its therapeutic potential. mdpi.com

| AI/ML Application | Specific Role in Developing this compound |

|---|---|

| Virtual Screening | Rapidly screen large libraries of virtual piperazine derivatives to identify compounds with high predicted activity against specific targets. nih.gov |

| ADMET Prediction | Forecast the pharmacokinetic and toxicity profiles of new analogues, reducing the reliance on costly and time-consuming early-stage experiments. nih.gov |

| Lead Optimization | Guide chemical modifications to the this compound structure to enhance potency, selectivity, and other desirable properties. nih.gov |

| Target Identification | Analyze biological datasets to identify novel protein targets or pathways through which the compound might exert a therapeutic effect. nih.gov |

Challenges and Opportunities in Piperazine-Based Drug Development

The development of piperazine-based drugs, including this compound, presents both distinct challenges and significant opportunities.

Challenges:

Selectivity and Off-Target Effects: The piperazine scaffold can interact with multiple receptors, which, while offering broad therapeutic potential, also carries the risk of off-target effects. Achieving high selectivity for the desired biological target is a primary challenge. mdpi.com

Synthetic Complexity: While many piperazine-based synthons are commercially available, the synthesis of complex derivatives can be challenging. nih.gov Concerns include the use of expensive catalysts, such as palladium for Buchwald-Hartwig coupling, and the need for their complete removal from the final product. nih.gov

Limited Structural Diversity: Historically, the structural diversity of piperazines in medicinal chemistry has been limited, with most modifications occurring at the nitrogen atoms. mdpi.com This can restrict the exploration of the chemical space needed to optimize drug properties. mdpi.com

Opportunities:

Privileged Scaffold: The piperazine ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in approved drugs and its ability to impart favorable physicochemical properties. rsc.orgmdpi.com This established track record provides a strong foundation for developing new therapeutic agents.

Pharmacokinetic Tuning: The two nitrogen atoms of the piperazine ring offer sites for modification, allowing chemists to fine-tune properties like solubility and basicity to optimize the pharmacokinetic profile of a drug candidate. nih.govmdpi.com

Advancements in Synthesis: New synthetic methodologies are emerging to address the challenge of limited structural diversity. mdpi.com Techniques for C-H functionalization, for example, allow for the direct modification of the carbon atoms of the piperazine ring, opening up new avenues for creating novel and more complex molecules. mdpi.com

Modular Design: The inherent structure of arylpiperazines allows for a modular approach to synthesis, facilitating the creation of large libraries of related compounds for high-throughput screening and rapid exploration of structure-activity relationships (SAR). mdpi.com

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Bromo-phenyl)-4-ethyl-piperazine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves alkylation of a bromophenyl precursor with ethylpiperazine under basic conditions. For example, coupling 3-bromobenzyl chloride with 4-ethylpiperazine in dichloromethane using triethylamine as a base . Optimization includes varying reaction temperatures (e.g., 0–25°C) and stoichiometric ratios (e.g., 1:1.2 for precursor:piperazine). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Continuous flow processes may enhance scalability and reduce side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at N4, bromophenyl at N1) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₂H₁₇BrN₂: ~279.07 g/mol). X-ray crystallography may resolve stereochemical ambiguities, while FT-IR identifies functional groups (e.g., C-Br stretch at ~560 cm⁻¹) .

Q. What preliminary assays are recommended for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor Binding : Radioligand displacement assays for dopamine or serotonin receptors, given piperazine’s CNS activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., replacing Br with Cl or F) and comparing bioactivity. For example, 1-(4-Bromo-2-chloro-phenyl)-4-methylpiperazine showed enhanced anticancer activity over non-halogenated analogs . Use statistical tools (e.g., ANOVA) to validate significance across replicates. Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations due to steric/electronic effects .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -SO₂NH₂) to enhance solubility. For example, sulfonamide analogs of piperazine derivatives improved blood-brain barrier penetration .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots. Block vulnerable sites (e.g., N-ethyl group) via methylation or fluorination .

Q. How do substituent positions on the phenyl ring influence receptor selectivity?

- Methodological Answer : Synthesize positional isomers (e.g., 2-bromo vs. 4-bromo) and compare binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For instance, 1-(4-Bromophenyl)-4-ethyl-piperazine exhibited higher dopamine D3 receptor affinity (Kᵢ = 12 nM) than the 3-bromo analog (Kᵢ = 45 nM) due to better steric alignment .

Data Analysis & Experimental Design

Q. What statistical methods are suitable for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Fit dose-response curves using non-linear regression (e.g., GraphPad Prism) with the Hill equation to calculate IC₅₀ values. Compare groups via two-way ANOVA with Tukey’s post hoc test. For outliers, apply Grubbs’ test or robust regression .

Q. How can researchers validate target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。